Technical Synthesis Guide: 1-Aminobutan-2-one Hydrochloride via Nitroalkane Intermediates
Technical Synthesis Guide: 1-Aminobutan-2-one Hydrochloride via Nitroalkane Intermediates
Executive Summary
This technical guide details the synthesis of 1-Aminobutan-2-one (also known as 1-amino-2-butanone), a critical
The synthetic strategy employs a nitroalkane-based approach , utilizing the Henry reaction (nitroaldol) followed by oxidation and selective reduction.[1] This route is selected for its atom economy, scalability, and the commercial availability of precursors: Nitromethane and Propionaldehyde .
Part 1: Retrosynthetic Analysis & Pathway Design
The synthesis is designed around the construction of the C1-C2 bond via a nitroaldol condensation, followed by functional group manipulation.[1]
Strategic Disconnection
-
Target: 1-Aminobutan-2-one HCl (
) -
Precursor 1 (Reduction): 1-Nitrobutan-2-one (
) -
Precursor 2 (Oxidation): 1-Nitrobutan-2-ol (
) -
Starting Materials: Nitromethane (
) + Propionaldehyde ( )
Reaction Pathway Diagram
Caption: Linear synthetic pathway from nitroalkane precursors to the target amino ketone salt.
Part 2: Detailed Experimental Protocols
Step 1: The Henry Reaction (Nitroaldol Condensation)
Objective: Synthesis of 1-nitrobutan-2-ol. Principle: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde carbonyl.[2]
Reagents:
-
Propionaldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq) or Amberlyst A-21 (heterogeneous).
-
Solvent: THF or Ethanol.
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with Nitromethane (1.5 eq) and THF (0.5 M concentration relative to aldehyde).
-
Addition: Add Propionaldehyde (1.0 eq) and cool the mixture to 0°C.
-
Catalysis: Add DBU (5 mol%) dropwise. A slight exotherm may occur.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (hexane/EtOAc 7:3) or GC-MS.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude nitroalcohol is typically pure enough for the next step (>90%). If necessary, purify via flash column chromatography (Silica, Hex/EtOAc).
Key Insight: Avoid strong hydroxide bases (NaOH) if possible to prevent Cannizzaro side reactions or polymerization of the aldehyde. DBU provides a cleaner profile.
Step 2: Oxidation of -Nitro Alcohol
Objective: Synthesis of 1-nitrobutan-2-one. Critical Constraint: Avoid basic conditions. Basic oxidants (or basic workups) will trigger a retro-Henry reaction , cleaving the C-C bond back to starting materials.
Recommended Method: Jones Oxidation (Chromic Acid) Why? The acidic environment stabilizes the nitro ketone and prevents retro-aldol cleavage.
Protocol:
-
Setup: Dissolve 1-nitrobutan-2-ol (1.0 eq) in Acetone (0.2 M) and cool to 0°C.
-
Oxidation: Add Jones Reagent (CrO3/H2SO4) dropwise until the orange color persists.
-
Quench: Add Isopropanol dropwise to consume excess oxidant (solution turns green).
-
Workup: Decant the acetone layer.[5] Dilute with water and extract with Dichloromethane (DCM).
-
Safety: The product,
-nitro ketone, is potentially reactive. Do not distill at high temperatures. -
Yield: Expect 70-85%.
Alternative (Metal-Free): Dess-Martin Periodinane (DMP)
-
Use DMP in DCM at room temperature. This is milder but more expensive.
Step 3: Selective Reduction to 1-Aminobutan-2-one HCl
Objective: Reduction of the nitro group to an amine while preserving the ketone and trapping the product as a salt.
Reagent: Tin(II) Chloride Dihydrate (
Protocol:
-
Setup: Dissolve 1-nitrobutan-2-one (1.0 eq) in Ethanol (0.1 M).
-
Acidification: Add concentrated HCl (5.0 eq).
-
Reduction: Add
(3.5 eq) portion-wise at 0°C. -
Reaction: Allow to warm to room temperature and stir for 3-5 hours. The solution may yellow.[6]
-
Isolation (Critical):
-
Concentrate the mixture in vacuo to remove ethanol.
-
The residue contains tin salts and the product.
-
De-stannylation: Dissolve residue in minimal water. Pass hydrogen sulfide gas (
) or use a sulfide source to precipitate Tin Sulfide (SnS), or use a chelating workup (Rochelle's salt) only if pH is kept acidic (< pH 4). -
Preferred Isolation: Triturate the crude residue with cold Isopropanol/Ether to induce crystallization of the amine hydrochloride.
-
-
Final Product: 1-Aminobutan-2-one Hydrochloride. White to off-white hygroscopic solid.
Mechanism of Instability (Free Base):
If the pH is raised > 7, the free amine undergoes intermolecular condensation:
Part 3: Data Summary & Safety
Physicochemical Data
| Compound | Role | MW ( g/mol ) | Boiling/Melting Point | Key Hazard |
| Nitromethane | SM | 61.04 | 101°C (bp) | Explosive/Flammable |
| Propionaldehyde | SM | 58.08 | 49°C (bp) | Highly Flammable |
| 1-Nitrobutan-2-ol | Int | 119.12 | ~105°C (10 mmHg) | Irritant |
| 1-Nitrobutan-2-one | Int | 117.10 | N/A (Unstable dist.)[7][8] | Lachrymator |
| 1-Aminobutan-2-one HCl | Product | 123.58 | >150°C (dec) | Hygroscopic |
Mechanistic Logic (Henry Reaction)
Caption: Step-wise mechanism of the base-catalyzed Henry reaction.
Safety & Handling
-
Nitromethane: Can form explosive mixtures with amines or under high pressure. Use a blast shield during scale-up.
-
Alpha-Nitro Ketones: Generally unstable towards heat. Do not attempt to distill the ketone intermediate at atmospheric pressure; it may decompose violently.
-
Tin Residues: Inorganic tin is toxic. Dispose of SnS precipitates as hazardous heavy metal waste.
References
-
Henry Reaction (General Protocol): Rosini, G. "The Henry (Nitroaldol) Reaction."[1][2][3][8][9] Comprehensive Organic Synthesis, Vol 2, 1991, pp. 321–340.
-
Biocatalytic Reduction Context (Confirming Intermediate Stability): Kadam, H. K., et al. "Chemo-selective preparation of enantiomerically enriched aliphatic nitro alcohols using Candida parapsilosis ATCC 7330." RSC Advances, 2015, 5, 76491-76496. Link
- Oxidation of Nitro Alcohols: Ballini, R., et al.
- Reduction of Alpha-Nitro Ketones: Ono, N. "The Nitro Group in Organic Synthesis." Wiley-VCH, 2001.
-
Product Characterization (CAS 108661-54-7): PubChem Compound Summary for CID 11607912, 1-aminobutan-2-one Hydrochloride. Link
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-aminobutan-2-one Hydrochloride | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
